

NCGC1481: A Paradigm Shift in FLT3 Inhibition for Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	NCGC1481	
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A comprehensive guide for researchers and drug development professionals on the superiority of **NCGC1481** over second-generation FLT3 inhibitors, supported by compelling experimental data and detailed protocols.

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. While second-generation FLT3 inhibitors like gilteritinib and quizartinib have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance remains a critical challenge. **NCGC1481**, a novel multi-kinase inhibitor, presents a promising strategy to overcome this resistance by simultaneously targeting FLT3 and the IRAK1/4 signaling pathway, which has been identified as a key mechanism of adaptive resistance.

This guide provides an in-depth comparison of **NCGC1481** and second-generation FLT3 inhibitors, presenting key experimental data that underscores the potential superiority of **NCGC1481**. Detailed protocols for the cited experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: Head-to-Head Comparison

The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced potency and broader activity of **NCGC1481** against both sensitive and resistant forms of FLT3-mutated AML.





Table 1: Biochemical Kinase Inhibition Profile

Inhibitor	FLT3 (IC50, nM)	IRAK1 (IC50, nM)	IRAK4 (IC50, nM)	FLT3 (Kd, nM)	IRAK1 (Kd, nM)	IRAK4 (Kd, nM)	FLT3- ITD- D835Y (Kd, nM)
NCGC14 81	<0.5[1]	22.6[1]	0.8[1]	0.3	2.9	0.3	0.29
Gilteritini b	0.29	>10,000	>10,000	0.7	>10,000	>10,000	1.8
Quizartini b	1.1	>10,000	>10,000	1.6	>10,000	>10,000	118

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data compiled from Melgar et al., Sci Transl Med, 2019 and other sources.

Table 2: Cellular Activity in FLT3-Mutant AML Cell Lines

Inhibitor	MOLM14 (FLT3-ITD) Viability IC50 (nM)	MOLM14 (FLT3-ITD-D835Y) Viability IC50 (nM)
NCGC1481	43[2]	35[2]
Gilteritinib	>900[2]	>900[2]
Quizartinib (AC220)	36[2]	>1000[2]
Midostaurin	>900[2]	>1000[2]
Crenolanib	>900[2]	>1000[2]

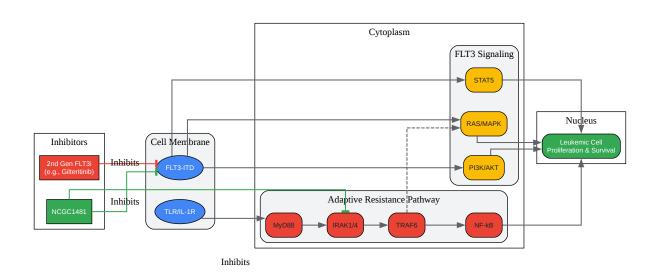
MOLM14 cells are a human AML cell line with an endogenous FLT3-ITD mutation. The FLT3-ITD-D835Y mutation confers resistance to many FLT3 inhibitors.

Unveiling the Mechanism: Dual Inhibition of FLT3 and IRAK1/4



Second-generation FLT3 inhibitors, such as gilteritinib and quizartinib, are highly potent against FLT3-ITD mutations.[3][4] However, their efficacy can be limited by the development of ontarget resistance mutations (e.g., D835Y) or through the activation of alternative survival pathways, a phenomenon known as adaptive resistance.[5]

NCGC1481's superiority stems from its unique ability to potently inhibit both FLT3 and the Interleukin-1 Receptor-Associated Kinases 1 and 4 (IRAK1/4).[1] The IRAK1/4 signaling cascade is a key component of the innate immune response that can be hijacked by cancer cells to promote survival and proliferation, contributing to adaptive resistance to FLT3 inhibitors. [5] By simultaneously blocking both pathways, NCGC1481 can prevent this compensatory signaling, leading to more profound and durable anti-leukemic activity, especially in resistant contexts.[2][5]



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Caption: NCGC1481's dual inhibition of FLT3 and IRAK1/4 pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

- Reagents: Recombinant FLT3, IRAK1, and IRAK4 enzymes, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable substrate (e.g., a synthetic peptide).
- Procedure: a. Prepare serial dilutions of the test inhibitors (NCGC1481, gilteritinib, etc.) in DMSO. b. In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the kinase buffer. c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.[6][7] f. Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

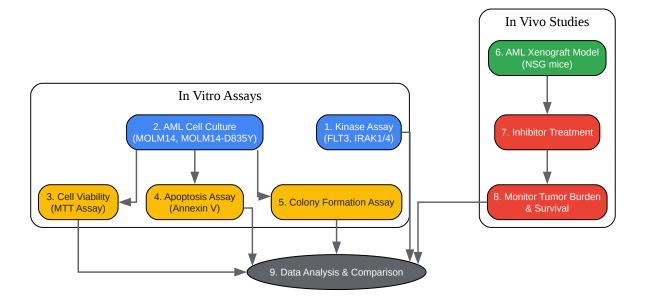
This assay assesses the effect of inhibitors on the metabolic activity of AML cell lines, which is an indicator of cell viability.

Protocol:

 Cell Culture: Culture MOLM14 (FLT3-ITD) and MOLM14-D835Y (FLT3-ITD-D835Y) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin at 37°C in a 5% CO2 incubator.



- Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C. d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[8] e. Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[8] f. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage
 of cell viability against the logarithm of the inhibitor concentration to determine the IC50
 value.



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